

physical and chemical properties of Methyl 2-bromo-5-(bromomethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-bromo-5-(bromomethyl)benzoate

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An In-Depth Technical Guide to **Methyl 2-bromo-5-(bromomethyl)benzoate** for Advanced Chemical Synthesis

Introduction: A Bifunctional Linchpin in Complex Synthesis

In the landscape of modern drug discovery and materials science, the strategic value of versatile chemical building blocks cannot be overstated. **Methyl 2-bromo-5-(bromomethyl)benzoate** is a prime example of such a scaffold, offering chemists a robust platform for constructing complex molecular architectures. Its utility stems from the precisely arranged functional groups: a methyl ester, a stable aryl bromide, and a highly reactive benzylic bromide. This trifecta of functionalities, each with distinct and orthogonal reactivity, makes it an invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty chemicals.^{[1][2]}

This guide provides an in-depth exploration of **Methyl 2-bromo-5-(bromomethyl)benzoate**, moving beyond a simple recitation of data. We will delve into the causality behind its reactivity, present validated protocols for its use, and offer the practical insights necessary for its successful application in research and development. A critical point of clarification is the distinction between this compound and its common isomer, Methyl 5-bromo-2-(bromomethyl)benzoate, which will be addressed to ensure precision in synthesis planning.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis. **Methyl 2-bromo-5-(bromomethyl)benzoate** is structurally distinct from its isomer, which is more commonly listed by chemical suppliers. The key difference lies in the relative positions of the bromine atom and the bromomethyl group on the benzene ring.

- **Methyl 2-bromo-5-(bromomethyl)benzoate** (Target Compound): The aryl bromine is at position 2, ortho to the ester, while the reactive benzylic bromide is at position 5.
- Methyl 5-bromo-2-(bromomethyl)benzoate (Isomer): The aryl bromine is at position 5, para to the ester, while the reactive benzylic bromide is at position 2.

This structural nuance dictates the electronic environment and steric accessibility of each reaction site, profoundly impacting synthetic outcomes.

Caption: Chemical Structure of **Methyl 2-bromo-5-(bromomethyl)benzoate**.

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
IUPAC Name	Methyl 2-bromo-5-(bromomethyl)benzoate	[3]
CAS Number	90721-58-7	[3]
Molecular Formula	C ₉ H ₈ Br ₂ O ₂	[3][4]
Molecular Weight	307.97 g/mol	[3][4]
Canonical SMILES	COC(=O)C1=C(C=C(C=C1)CB r)Br	
Isomeric CAS	79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate)	[4][5][6]

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. While comprehensive data for the 2-bromo-5-(bromomethyl) isomer is sparse, data from its 5-bromo-2-(bromomethyl) counterpart and structural analogues provide a reliable profile.

Table 2: Summary of Physicochemical Data

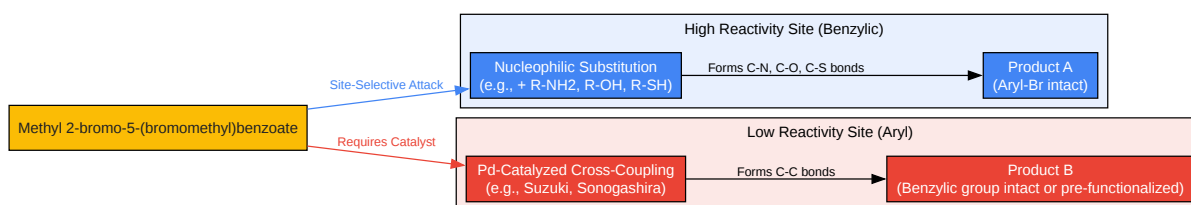
Property	Value	Notes & Causality	Source(s)
Appearance	Off-white to yellow solid or liquid	The state depends on purity and ambient temperature. The color can arise from trace impurities or degradation.	[1]
Boiling Point	~349.7 °C at 760 mmHg	Data for isomer CAS 79670-17-0. The high molecular weight and polarity contribute to a high boiling point, making it suitable for reactions at elevated temperatures.	[1]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.	The ester and bromoalkane functionalities confer lipophilic character, while the lack of H-bond donors leads to poor aqueous solubility.	Inferred
Storage	2-8°C, under inert atmosphere, protected from light	The benzylic bromide is susceptible to hydrolysis and nucleophilic attack by atmospheric moisture. Light can promote radical decomposition. Refrigeration and inert gas mitigate these degradation pathways.	[1][3]

Chemical Reactivity and Mechanistic Insights

The synthetic power of **Methyl 2-bromo-5-(bromomethyl)benzoate** lies in the differential reactivity of its two bromine substituents. This orthogonality is not accidental; it is a direct consequence of their electronic and structural environments.

- **Benzylic Bromide (-CH₂Br):** This group is highly reactive towards nucleophiles. The C-Br bond is weakened, and the transition state of an S_N2 reaction (or the carbocation intermediate of an S_N1 reaction) is stabilized by the adjacent benzene ring. This site is the workhorse for introducing a vast array of functional groups via substitution.
- **Aryl Bromide (-Br):** This bromine is directly attached to the sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger due to partial double-bond character and the electron-withdrawing nature of the ring. It is largely unreactive to simple nucleophiles but is perfectly primed for organometallic transformations, such as palladium-catalyzed cross-coupling reactions.

This predictable reactivity allows for a stepwise, controlled approach to building molecular complexity.



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Caption: Orthogonal Reactivity Workflow of the Two Bromine Sites.

Synthesis and Purification Protocol

A robust and reproducible synthesis is crucial. The most common and logical route to this class of compounds is via radical bromination of the corresponding methyl-substituted precursor, in this case, Methyl 2-bromo-5-methylbenzoate.

Experimental Protocol: Synthesis via Radical Bromination

- **Objective:** To selectively brominate the benzylic methyl group without affecting the aryl bromide or the ester.
- **Causality:** This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator (AIBN or BPO) is required to start the chain reaction at a controlled rate upon heating.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-bromo-5-methylbenzoate (1.0 eq).
- **Solvent and Reagents:** Add a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (approx. 0.1 M concentration). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).
- **Reaction Execution:** Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the top upon completion.
- **Workup:** Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of fresh solvent.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) as the eluent. This separates the desired dibrominated product from any remaining starting material and over-brominated byproducts.

- Validation: Collect fractions and analyze by TLC. Combine pure fractions, evaporate the solvent, and dry under high vacuum to yield **Methyl 2-bromo-5-(bromomethyl)benzoate** as an off-white solid or pale yellow oil. Confirm identity and purity using NMR and MS analysis.

Spectroscopic Characterization

Unambiguous characterization is the cornerstone of trustworthy research. The following are the expected spectroscopic signatures for validating the structure of **Methyl 2-bromo-5-(bromomethyl)benzoate**.

- ^1H NMR:
 - $-\text{OCH}_3$ (Methyl Ester): A sharp singlet at ~ 3.9 ppm.
 - $-\text{CH}_2\text{Br}$ (Benzylic): A sharp singlet at ~ 4.5 - 4.7 ppm. Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
 - Aromatic Protons: Three signals in the aromatic region (~ 7.2 - 7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
- ^{13}C NMR:
 - $-\text{OCH}_3$: ~ 52 ppm.
 - $-\text{CH}_2\text{Br}$: ~ 30 - 33 ppm.
 - Aromatic Carbons: Six signals between ~ 120 - 140 ppm.
 - $\text{C}=\text{O}$ (Ester Carbonyl): A signal at ~ 165 - 168 ppm.
- FTIR (Infrared Spectroscopy):
 - $\text{C}=\text{O}$ Stretch (Ester): Strong, sharp absorption band around 1720 - 1740 cm^{-1} .
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} .

- C-Br Stretch: Absorptions in the fingerprint region, typically 500-680 cm^{-1} .
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): The most telling feature is the isotopic pattern for a molecule containing two bromine atoms. Expect a cluster of peaks for the molecular ion at m/z 306, 308, and 310, with a characteristic intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This pattern is a definitive validation of the presence of two bromine atoms.
 - Fragmentation: A prominent fragment would be the loss of a bromine radical ($\cdot\text{Br}$), resulting in a peak at m/z 227/229 ($\text{M}-79/81$). Another likely fragmentation is the loss of the methoxy group ($\cdot\text{OCH}_3$) from the ester.

Handling, Storage, and Safety

Due to its reactive nature, proper handling of **Methyl 2-bromo-5-(bromomethyl)benzoate** is essential for both safety and maintaining compound integrity.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram(s)	Danger	[4]
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.	[4][7]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.	[8][9]
First Aid Measures	Skin: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Eyes: Rinse cautiously with water for several minutes, removing contact lenses if possible. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.	[9][10]
Disposal	Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.	[8]

Applications in Drug Discovery and Medicinal Chemistry

Methyl 2-bromo-5-(bromomethyl)benzoate serves as a key intermediate, enabling the rapid diversification of molecular scaffolds.[1] Its bifunctional nature allows it to act as a "linker," connecting two different molecular fragments in a controlled, stepwise manner.

- **Scaffold Elaboration:** A common strategy involves first reacting the benzylic bromide with a nucleophile (e.g., a primary amine of a core structure). The resulting intermediate, which still contains the aryl bromide, can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) to add another layer of complexity.
- **Pharmacophore Introduction:** The benzylic bromide is an excellent electrophile for introducing moieties that can interact with biological targets. The aryl bromide can be used to anchor the molecule or introduce vectors to explore structure-activity relationships (SAR).

The strategic use of this building block accelerates medicinal chemistry programs by providing reliable and versatile pathways to novel and complex drug candidates.[11]

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